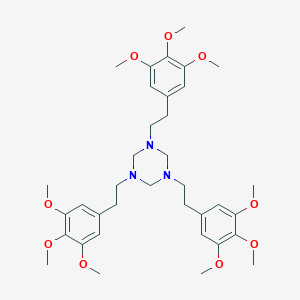
Methylenemescaline trimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylenemescaline trimer, also known as this compound, is a useful research compound. Its molecular formula is C36H51N3O9 and its molecular weight is 669.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Neuromuscular Transmission :
Research has indicated that MMT influences cholinergic neuromuscular transmission. In studies involving frog sciatic-sartorius preparations and rat cortical tissue, MMT was found to block both directly and neurally evoked muscle twitches. It also decreased the amplitude of miniature endplate potentials and hyperpolarized the resting membrane potential, suggesting that MMT inhibits the release of acetylcholine (ACh) at neuromuscular junctions . -
Psychoactive Effects :
Similar to its parent compound mescaline, MMT exhibits psychoactive properties. Its effects on neurotransmitter systems may contribute to altered states of consciousness, making it a potential candidate for research into therapeutic uses in mental health disorders. The modulation of serotonin receptors is particularly noteworthy, as such interactions could lead to new avenues for treating conditions like depression and anxiety. -
Drug Development :
The unique structure of MMT allows it to serve as a lead compound for developing new pharmaceuticals targeting neurological disorders. Its ability to modulate synaptic transmission could be harnessed in creating drugs that enhance cognitive functions or provide neuroprotective effects against neurodegenerative diseases.
Case Studies and Research Findings
- Study on Cholinergic Mechanisms : A pivotal study examined the effects of mescaline analogs, including MMT, on cholinergic mechanisms in muscle tissues. The findings revealed that MMT significantly inhibited ACh release while affecting potassium conductance, which is critical for muscle contraction and relaxation .
- Comparative Analysis with Mescaline : In comparative studies, MMT demonstrated similar but distinct effects relative to mescaline itself, particularly in its potency and efficacy at various receptor sites. This suggests that trimerization may enhance certain pharmacological profiles while diminishing others, warranting further investigation into its therapeutic potential.
Data Table: Comparative Effects of MMT and Mescaline
| Compound | Effect on ACh Release | Impact on Muscle Twitches | Resting Membrane Potential | Potency (µM) |
|---|---|---|---|---|
| Methylenemescaline Trimer (MMT) | Inhibition | Significant reduction | Hyperpolarization | 10-100 |
| Mescaline | Moderate inhibition | Moderate reduction | Slight hyperpolarization | 20-200 |
Propiedades
Número CAS |
125730-74-7 |
|---|---|
Fórmula molecular |
C36H51N3O9 |
Peso molecular |
669.8 g/mol |
Nombre IUPAC |
1,3,5-tris[2-(3,4,5-trimethoxyphenyl)ethyl]-1,3,5-triazinane |
InChI |
InChI=1S/C36H51N3O9/c1-40-28-16-25(17-29(41-2)34(28)46-7)10-13-37-22-38(14-11-26-18-30(42-3)35(47-8)31(19-26)43-4)24-39(23-37)15-12-27-20-32(44-5)36(48-9)33(21-27)45-6/h16-21H,10-15,22-24H2,1-9H3 |
Clave InChI |
MLVMVLNTAYSMMT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCN2CN(CN(C2)CCC3=CC(=C(C(=C3)OC)OC)OC)CCC4=CC(=C(C(=C4)OC)OC)OC |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CCN2CN(CN(C2)CCC3=CC(=C(C(=C3)OC)OC)OC)CCC4=CC(=C(C(=C4)OC)OC)OC |
Key on ui other cas no. |
125730-74-7 |
Sinónimos |
methylenemescaline trimer |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















